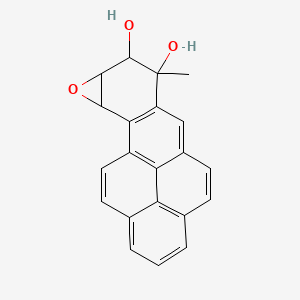
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is a complex polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its intricate structure, which includes multiple fused aromatic rings and functional groups such as diol and epoxide. It is a derivative of benzo(a)pyrene, a well-known PAH with significant environmental and biological implications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- typically involves multi-step organic reactions. One common approach is the epoxidation of benzo(a)pyrene derivatives, followed by dihydroxylation. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential toxicity. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process requires stringent control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide and diol groups into simpler alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .
科学的研究の応用
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The compound exerts its effects primarily through its interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The diol groups facilitate these interactions by increasing the compound’s solubility and reactivity. The molecular targets include DNA bases, particularly guanine, leading to the formation of DNA adducts and subsequent mutagenesis .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzo(a,l)pyrene: Another PAH with similar structure and biological effects.
Chrysene: A simpler PAH with fewer fused rings but similar reactivity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is unique due to its specific combination of functional groups (epoxide and diol) and its methyl substitution, which influence its chemical reactivity and biological interactions.
特性
CAS番号 |
85191-60-2 |
|---|---|
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
7-methyl-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C21H16O3/c1-21(23)14-9-12-6-5-10-3-2-4-11-7-8-13(16(12)15(10)11)17(14)18-19(24-18)20(21)22/h2-9,18-20,22-23H,1H3 |
InChIキー |
CWLOPYXXOMMKQY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C2C(O2)C3=C1C=C4C=CC5=C6C4=C3C=CC6=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















